molecular formula C11H11BrO2 B027391 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 85928-57-0

2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B027391
CAS RN: 85928-57-0
M. Wt: 255.11 g/mol
InChI Key: WHEBCCJXJLNMGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structures closely related to 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one often involves the use of bromine-containing reagents and methoxy groups to introduce desired functionalities. For example, the synthesis of 4-bromo-2H-chromenes and 1-bromo-3,4-dihydronaphthalene from corresponding ketones using PBr3 has been described, showcasing a method that could potentially be adapted for the synthesis of our target compound (Gabbutt et al., 1994). Additionally, the Rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids to construct a multi-substituted dihydronaphthalene scaffold presents another synthesis route that may be relevant (Fang, Li, & Tong, 2009).

Molecular Structure Analysis

The molecular structure of compounds like 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is typically characterized by X-ray crystallography, NMR, and MS analyses. The structural details provide insights into the compound's reactivity and potential interactions with other molecules. For instance, the crystal structure analysis of related compounds can reveal the stereochemistry and conformational preferences, which are crucial for understanding the chemical behavior and reactivity of such molecules (Collins, Fallon, & Skene, 1994).

Scientific Research Applications

Environmental and Health Implications of Brominated Compounds

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds are related to brominated flame retardants and are of concern due to their trace contaminants found in various environments. They are known for inducing hepatic enzymes and causing thymic atrophy in animal models, indicating potential toxicological effects similar to their chlorinated counterparts. The study by Mennear and Lee (1994) discusses the environmental health perspectives of such compounds, highlighting their potential to cause dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).

Biological Activities of Structurally Similar Compounds

  • Osthole's Pharmacological Properties : Osthole, bearing a methoxy group, demonstrates a wide range of pharmacological activities, including neuroprotective, osteogenic, and anticancer effects. Its pharmacokinetic profile suggests efficient uptake and utilization in the body, with multiple mechanisms of action proposed, notably through the modulation of cAMP and cGMP levels. This underscores the therapeutic potential of methoxy-substituted compounds in alternative medicine. The comprehensive review by Zhong-rong Zhang et al. (2015) provides insights into osthole's bioactivities and potential as a multitarget alternative medicine (Zhong-rong Zhang et al., 2015).

Potential Applications in Materials Science

  • Brominated Flame Retardants : The novel brominated flame retardants (NBFRs) reviewed by Zuiderveen et al. (2020) emphasize the importance of further research on their occurrence, environmental fate, and toxicity. This review suggests the need for optimized analytical methods to include all NBFRs and highlights high concentrations of certain compounds, raising concerns about their environmental impact (Zuiderveen et al., 2020).

properties

IUPAC Name

2-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEBCCJXJLNMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2=O)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309895
Record name 2-Bromo-7-methoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

CAS RN

85928-57-0
Record name 85928-57-0
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Record name 2-Bromo-7-methoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-3,4-DIHYDRO-7-METHOXY-1(2H)-NAPHTHALENONE
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Synthesis routes and methods

Procedure details

To a 10° C. solution of 25 g (0.142 mol) of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone in 1 liter ether was added dropwise (maintaining reaction temperature at about 10° C.) 37.9 g (0.237 mol) of bromine. The reaction solution was concentrated on a rotating evaporator and the residue crystallized from ether to give 31.6 g (87%) of present title compound, m.p. 79°-80° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

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